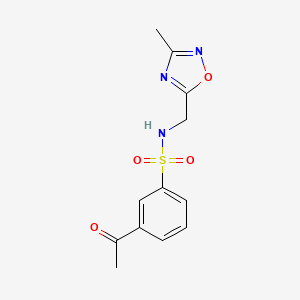

3-乙酰基-N-((3-甲基-1,2,4-恶二唑-5-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

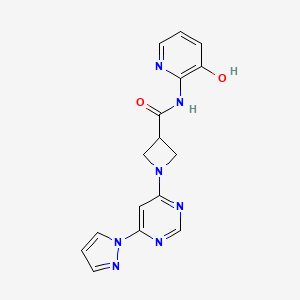

The compound “3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is attached to a benzene ring via a sulfonamide group, and also has an acetyl group and a methyl group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .科学研究应用

β3 肾上腺素受体激动剂

- 一项研究发现一种化合物(5-正戊基恶二唑取代的苯磺酰胺 8)是一种有效且选择性的 β3 肾上腺素受体激动剂,在狗和大鼠中具有高口服生物利用度,表明在代谢和心血管研究中具有潜力 (Feng 等人,2000)。

抗炎、抗氧化、抗癌活性

- 对苯磺酰胺的 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚烷基) 衍生物的研究揭示了抗炎、镇痛、抗氧化、抗癌和抗 HCV NS5B RNA 依赖性 RNA 聚合酶 (RdRp) 活性。这些化合物显示出潜在的治疗应用,而不会对肝、肾、结肠和脑造成组织损伤 (Küçükgüzel 等人,2013)。

抗菌和抗 HIV 活性

- 制备了带有 2,5-二取代-1,3,4-恶二唑部分的新型苯磺酰胺,并表现出显着的抗菌和抗 HIV 活性,突出了它们在传染病研究中的潜力 (Iqbal 等人,2006)。

癌症治疗的光动力疗法

- 一项研究合成了用苯磺酰胺基取代的新型锌酞菁衍生物,显示出有希望的光动力疗法(一种癌症治疗方法)的特性 (Pişkin 等人,2020)。

抗疟疾活性

- 对含有 1, 3, 4-恶二唑和氨基酸部分的新型手性和非手性苯磺酰胺的研究显示出潜在的抗疟疾活性和抑制血红蛋白聚合的能力,表明在疟疾治疗中的应用 (Zareef 等人,2007)。

人类碳酸酐酶同工酶的抑制剂

- 设计为 N-(5-甲基-异恶唑-3-基/1,3,4-噻二唑-2-基)-4-(3-取代苯基脲基) 苯磺酰胺的化合物被筛选为人类碳酸酐酶同工酶 I、II、VII 和 XII 的抑制剂。一些显示出适度的抑制作用,表明在开发选择性抑制剂方面具有潜力 (Mishra 等人,2016)。

抗菌研究

- 合成了相关化合物的一系列 N-取代衍生物,并表现出中等到显着的抗菌活性,表明它们在抗生素研究中的潜在用途 (Khalid 等人,2016)。

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to have antimicrobial properties .

Mode of Action

1,2,4-oxadiazoles, a key structural component of this compound, have been found to have anti-infective properties . They interact with their targets, leading to changes that result in their anti-infective activities .

Biochemical Pathways

1,2,4-oxadiazoles have been found to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with a 1,2,4-oxadiazole core have been found to have a range of biological activities, including anti-infective, anti-viral, and anti-leishmanial activities .

属性

IUPAC Name |

3-acetyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8(16)10-4-3-5-11(6-10)20(17,18)13-7-12-14-9(2)15-19-12/h3-6,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLOQWPMNLHKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943996.png)

![3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2943999.png)

![N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE](/img/structure/B2944001.png)

![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)

![6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B2944008.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide](/img/structure/B2944013.png)

![N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2944014.png)